Ethyl 2-[({1-[(3-methylbenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]benzoate
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Overview
Description
ETHYL 2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE: is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE typically involves the reaction of an appropriate benzoic acid derivative with an alcohol in the presence of a catalyst. The reaction conditions often include the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, where the benzoic acid derivative and alcohol are reacted in large reactors. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the ester functional group, converting it into an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules .
Biology: In biological research, it can be used to study the interactions of esters with biological molecules and their potential effects on biological systems .
Industry: In the industrial sector, the compound can be used in the production of perfumes and flavoring agents due to its ester functional group .
Mechanism of Action
The mechanism of action of ETHYL 2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE involves its interaction with specific molecular targets in biological systems. The ester functional group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can then interact with various enzymes and receptors . The piperidine ring may also play a role in modulating the activity of certain biological pathways .
Comparison with Similar Compounds
Ethyl benzoate: Another ester with a simpler structure, used in perfumes and flavoring agents.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
Piperidine derivatives: Compounds containing the piperidine ring, widely used in medicinal chemistry.
Uniqueness: ETHYL 2-{1-[(3-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-AMIDO}BENZOATE is unique due to its combination of an ester functional group and a piperidine ring, which imparts specific chemical and biological properties that are not found in simpler esters or piperidine derivatives .
Properties
Molecular Formula |
C23H28N2O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 2-[[1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C23H28N2O5S/c1-3-30-23(27)20-9-4-5-10-21(20)24-22(26)19-11-13-25(14-12-19)31(28,29)16-18-8-6-7-17(2)15-18/h4-10,15,19H,3,11-14,16H2,1-2H3,(H,24,26) |
InChI Key |
DVAGCLKCENDRFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
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